2-((2-(3,4-Dimethylphenyl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
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Overview
Description
2-((2-(3,4-Dimethylphenyl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-Dimethylphenyl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thioether Linkage: This step involves the reaction of a 2-oxoethyl compound with a thiol derivative to form the thioether linkage.
Nitrile Formation:
Aromatic Substitution: The aromatic rings are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((2-(3,4-Dimethylphenyl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-((2-(3,4-Dimethylphenyl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile: shares similarities with other thioether-containing compounds and nitrile derivatives.
4-(4-Methoxyphenyl)-6-phenylnicotinonitrile: Lacks the thioether linkage but has similar aromatic structures.
2-(3,4-Dimethylphenyl)-2-oxoethyl thioethers: Similar in structure but may lack the nitrile group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H24N2O2S |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C29H24N2O2S/c1-19-9-10-23(15-20(19)2)28(32)18-34-29-26(17-30)25(21-11-13-24(33-3)14-12-21)16-27(31-29)22-7-5-4-6-8-22/h4-16H,18H2,1-3H3 |
InChI Key |
VXYUOGBMKXBMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N)C |
Origin of Product |
United States |
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